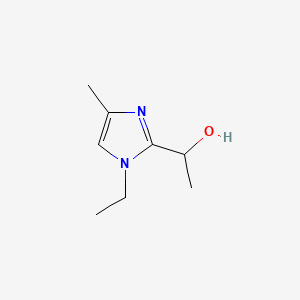![molecular formula C12H23NO B13932869 4-[(Cyclopentylmethoxy)methyl]piperidine CAS No. 883521-01-5](/img/structure/B13932869.png)
4-[(Cyclopentylmethoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopentylmethoxy)methyl]piperidine is a chemical compound with the molecular formula C12H23NO It is often used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process may also involve purification steps, such as distillation or crystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentylmethoxy)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
4-[(Cyclopentylmethoxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: Potential applications in drug discovery and development. The compound may be explored for its therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylmethoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(Cyclopentylmethoxy)methyl]piperidine can be compared with other similar compounds to highlight its uniqueness:
Piperidine: A simple cyclic amine that serves as the core structure for many derivatives, including this compound.
Cyclopentylmethanol: A precursor in the synthesis of this compound, known for its use in organic synthesis.
N-Methylpiperidine: Another piperidine derivative with different substituents, used in various chemical applications.
The unique combination of the cyclopentylmethoxy group and the piperidine ring in this compound imparts distinct chemical and biological properties, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
883521-01-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-(cyclopentylmethoxymethyl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12/h11-13H,1-10H2 |
InChI Key |
PNSKOMYBVAGDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


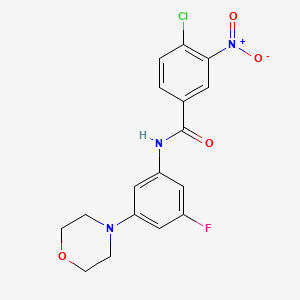
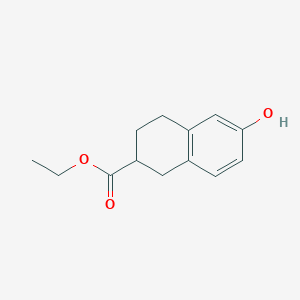
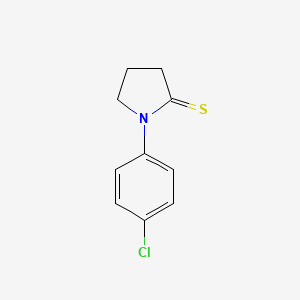
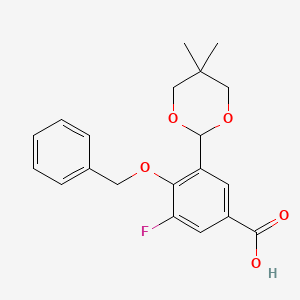

![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)
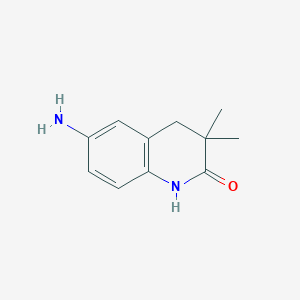
![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)

